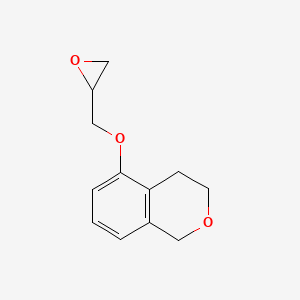

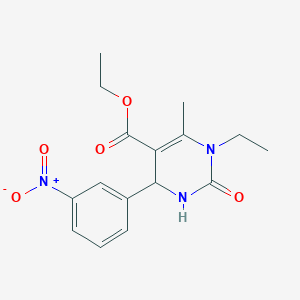

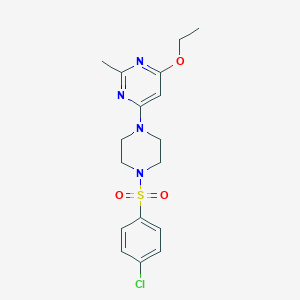

![molecular formula C6H8O B2662425 [Cis-2-ethynylcyclopropyl]methanol CAS No. 1422273-86-6](/img/structure/B2662425.png)

[Cis-2-ethynylcyclopropyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[Cis-2-ethynylcyclopropyl]methanol, also known as CCPM, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. CCPM is a cyclopropyl derivative that has been found to have potential in various applications, including as a building block for the synthesis of new compounds, as well as in medicinal chemistry.

Applications De Recherche Scientifique

Methanol Fuel Production and Utilization

Methanol is a promising alternative fuel due to its simplicity, energy storage capabilities, and potential for cleaner energy. Biomethanol, produced from lignocellulosic biomass (rich in cellulose and hemicellulose), offers environmental benefits. Compared to fossil fuels, biomethanol combustion significantly reduces nitrogen oxide (NOx) emissions by up to 80%, carbon dioxide (CO2) emissions by up to 95%, and eliminates sulfur oxide (SOx) emissions. Biomethanol can complement diesel, natural gas, and dimethyl ether, enhancing fuel economy, thermal efficiency, and reducing greenhouse gas emissions .

Intermittency Management in Renewable Energy Systems

Batteries and reserve storage of compressed H2 and CO2 enable methanol production during periods of low wind power availability. Strategies to minimize reserve storage or maximize production enhance cost-effectiveness .

Nanotechnology Applications

CuFe2O4 nanoparticle-based encapsulation enhances the residual efficiency of methanol production by 62.5-fold. This opens up new avenues for nanotechnology applications in methanotrophic methanol production .

Chiral Separation and Analysis

Chiral high-performance liquid chromatography-tandem mass spectrometry methods have been developed for the determination of related amphetamine-type stimulants, including (1R,2S)-norephedrine, which could be relevant for enantioselective analysis .

Chiral Ionic Liquids

Chiral imidazolium ionic liquids with a (1R,2S,5R)-menthoxymethyl substituent have been synthesized. These compounds exhibit interesting physicochemical properties and potential as solvents in asymmetric synthesis .

Enzymatic Menthol Production

A one-pot approach using engineered Escherichia coli extracts has been developed for the biosynthesis of (1R,2S,5R)-(−)-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone. This strategy allows optimization of each enzymatic step and facilitates the generation of pure compounds for high-throughput screening .

Safety and Hazards

Propriétés

IUPAC Name |

[(1R,2S)-2-ethynylcyclopropyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-5-3-6(5)4-7/h1,5-7H,3-4H2/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUCMEHIFVXSGA-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1C[C@H]1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1422273-86-6 |

Source

|

| Record name | rac-[(1R,2S)-2-ethynylcyclopropyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

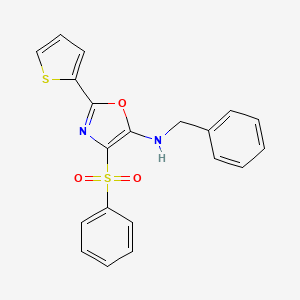

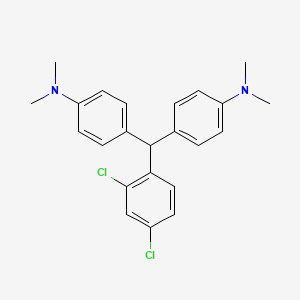

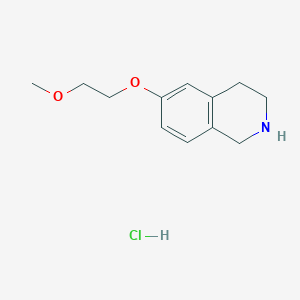

![(4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2662342.png)

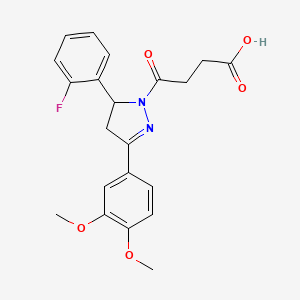

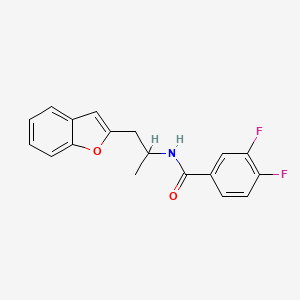

![4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2662349.png)

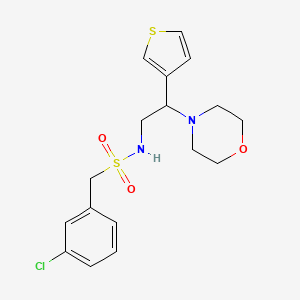

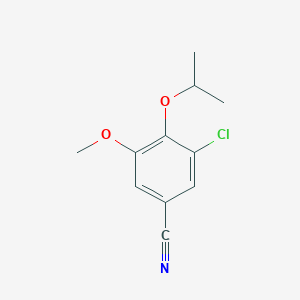

![5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide](/img/structure/B2662357.png)

![4-{2-[(3E)-2,3-dihydro-1H-pyrazol-3-ylidene]-2,3-dihydro-1,3-thiazol-4-yl}-6-iminocyclohexa-2,4-dien-1-one](/img/structure/B2662360.png)